molecular formula C9H19NO2 B7770073 4-Hydroxynonanamide CAS No. 57788-65-5

4-Hydroxynonanamide

Cat. No.: B7770073
CAS No.: 57788-65-5
M. Wt: 173.25 g/mol
InChI Key: RLEGWTRUZPWIKB-UHFFFAOYSA-N
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Description

4-Hydroxynonanamide: is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of a nonanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxynonanamide can be achieved through several methods. One common approach involves the reduction of 4-hydroxycinnamic acids followed by amidation. Another method includes the ozonolysis of ricinoleic acid derivatives, followed by reduction and amidation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale ozonolysis and reduction processes. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxynonanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-Hydroxynonanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis .

Biology: In biological research, this compound is studied for its potential role in cellular processes and signaling pathways. It is also used in the study of lipid peroxidation products .

Medicine: The compound is investigated for its potential therapeutic applications, including its role in modulating oxidative stress and inflammation .

Industry: this compound is used in the production of polymers and other industrial chemicals. Its unique properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 4-Hydroxynonanamide involves its interaction with cellular proteins and enzymes. It can form adducts with proteins through Michael addition reactions, targeting cysteine, histidine, or lysine residues. This interaction can modulate cellular signaling pathways and affect various cellular processes .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxynonanamide is unique due to its specific structure, which combines a hydroxyl group and an amide group on a nonane chain. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-hydroxynonanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-2-3-4-5-8(11)6-7-9(10)12/h8,11H,2-7H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEGWTRUZPWIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573554
Record name 4-Hydroxynonanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57788-65-5
Record name 4-Hydroxynonanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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